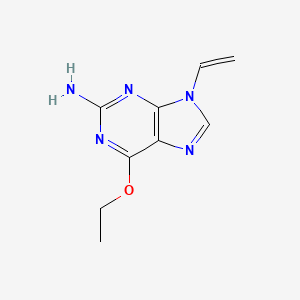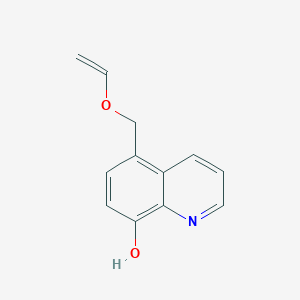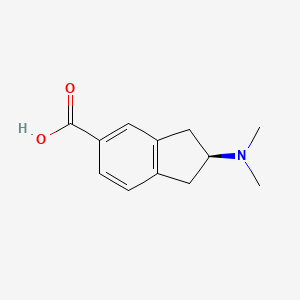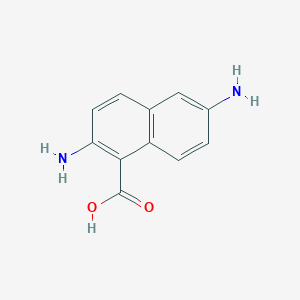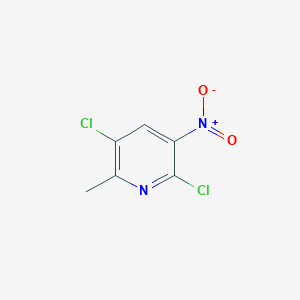![molecular formula C12H14N2O B11897856 [(4-Methoxynaphthalen-1-YL)methyl]hydrazine CAS No. 887592-81-6](/img/structure/B11897856.png)
[(4-Methoxynaphthalen-1-YL)methyl]hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(4-Methoxynaphthalen-1-YL)methyl]hydrazine is an organic compound that features a naphthalene ring substituted with a methoxy group and a hydrazine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Methoxynaphthalen-1-YL)methyl]hydrazine typically involves the reaction of 4-methoxynaphthalene-1-carbaldehyde with hydrazine hydrate. The reaction is carried out in an appropriate solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
[(4-Methoxynaphthalen-1-YL)methyl]hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the hydrazine moiety into an amine group.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted hydrazine derivatives.
Applications De Recherche Scientifique
[(4-Methoxynaphthalen-1-YL)methyl]hydrazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of [(4-Methoxynaphthalen-1-YL)methyl]hydrazine involves its interaction with various molecular targets. The hydrazine moiety can form covalent bonds with nucleophilic sites in biological molecules, leading to alterations in their function. This can result in antimicrobial or anticancer effects, depending on the specific targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
[(4-Methoxynaphthalen-1-YL)methyl]amine: Similar structure but with an amine group instead of a hydrazine moiety.
[(4-Methoxynaphthalen-1-YL)methyl]methylamine: Contains a methylated amine group.
[(4-Methoxynaphthalen-1-YL)methyl]aniline: Features an aniline group.
Uniqueness
[(4-Methoxynaphthalen-1-YL)methyl]hydrazine is unique due to the presence of the hydrazine moiety, which imparts distinct reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
887592-81-6 |
|---|---|
Formule moléculaire |
C12H14N2O |
Poids moléculaire |
202.25 g/mol |
Nom IUPAC |
(4-methoxynaphthalen-1-yl)methylhydrazine |
InChI |
InChI=1S/C12H14N2O/c1-15-12-7-6-9(8-14-13)10-4-2-3-5-11(10)12/h2-7,14H,8,13H2,1H3 |
Clé InChI |
SSVYZDXENIXAFE-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C2=CC=CC=C21)CNN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2H-Thieno[3,2-e]-1,2-thiazin-4-ol, 3,4-dihydro-, 1,1-dioxide, (4S)-](/img/structure/B11897805.png)

